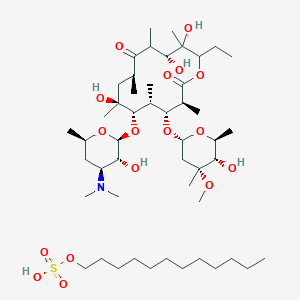![molecular formula C14H25FN2O2 B12047778 N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane is a synthetic organic compound with the empirical formula C14H25FN2O2 and a molecular weight of 272.36. This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl (BOC) protecting group. It is primarily used in chemical research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. Common reagents for this step include fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Protection with BOC Group: The final step involves the protection of the nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often employed to remove the BOC group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway.
Aplicaciones Científicas De Investigación
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
- N-t-BOC-2-Oxo-1,7-Diazaspiro[3.5]nonane
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H25FN2O2 |
|---|---|
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-6-14(7-9-17)5-4-11(15)10-16-14/h11,16H,4-10H2,1-3H3 |
Clave InChI |
ZGAPQHZBYKKSMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC(CN2)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


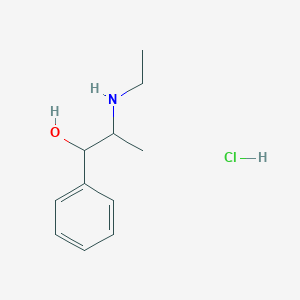

![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)


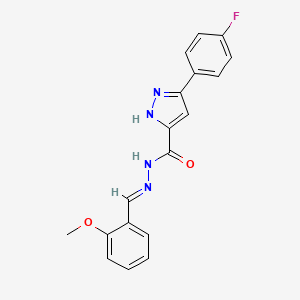
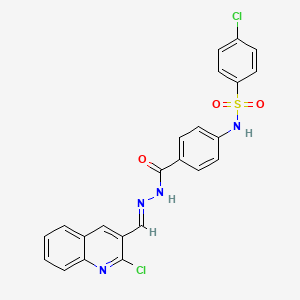
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047734.png)
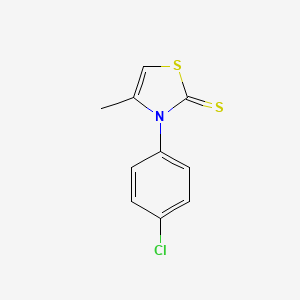
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12047753.png)
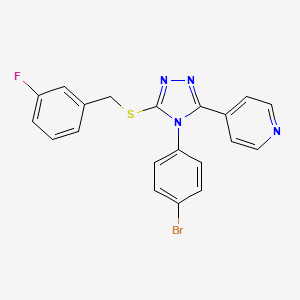
![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)

